The compound AN5777 was developed through systematic research aimed at discovering new therapeutic agents. Specific details regarding the original synthesis or proprietary information may be limited due to the compound's status in ongoing research.
AN5777 falls under the category of small molecules, which are typically characterized by their low molecular weight and ability to interact with biological systems. It is often classified based on its functional groups and structural characteristics, which influence its biological activity.
The synthesis of AN5777 can involve several methodologies, including:
Synthesis protocols typically include detailed steps involving reaction conditions such as temperature, pressure, and solvent choice. For instance, reactions may require precise control of temperature to ensure optimal yield and purity.
AN5777 possesses a defined molecular structure characterized by specific functional groups that dictate its chemical behavior. The exact structural formula should be referenced from reliable chemical databases or literature.
Molecular weight, boiling point, melting point, and solubility parameters are critical data points that define the compound's physical characteristics. These properties can influence its reactivity and interactions with biological systems.
AN5777 can participate in various chemical reactions typical for small organic compounds, including:
Each reaction pathway requires specific conditions such as catalysts, solvents, and temperature profiles to optimize yield and selectivity. Detailed mechanistic studies may elucidate the stepwise transformations involved.
The mechanism of action for AN5777 involves its interaction with biological targets. This could include binding to specific receptors or enzymes that modulate physiological responses.
Quantitative data from pharmacological studies can provide insights into the efficacy and potency of AN5777 against various biological targets. Such data often includes IC50 values (the concentration required to inhibit 50% of target activity) and binding affinities.
Relevant analytical techniques such as spectroscopy (NMR, IR) and mass spectrometry are often employed to characterize these properties accurately.
AN5777 has potential applications in several scientific domains:
Targeted protein degradation represents a paradigm shift in cancer therapy, enabling the direct elimination of disease-causing proteins rather than merely inhibiting their activity. This approach leverages the cell's natural protein quality control machinery—the ubiquitin-proteasome system (UPS)—to achieve highly selective degradation of oncoproteins. Unlike traditional inhibitors, degraders can target proteins lacking enzymatic activity or well-defined binding pockets, expanding the druggable proteome. The clinical success of immunomodulatory drugs (IMiDs) such as lenalidomide, which redirect the E3 ligase CRBN to degrade cancer-related substrates like IKZF1/3, validated TPD as a therapeutic strategy [4] [9].
Molecular glue degraders (MGDs) are monovalent small molecules that induce novel protein-protein interactions between an E3 ligase and a target protein, triggering ubiquitination and proteasomal degradation. Unlike heterobifunctional proteolysis-targeting chimeras (PROTACs), which physically link an E3 ligase binder to a target protein binder via a chemical linker, MGDs are typically smaller (<500 Da) and exhibit more favorable drug-like properties, including enhanced oral bioavailability and tissue penetration [5] [10]. Historically discovered serendipitously (e.g., thalidomide), modern MGD development employs rational design and high-throughput screening. AN5777 exemplifies this new generation, acting as a CRBN-dependent GSPT1 degrader without a glutarimide scaffold [3] [8].
Table 1: Comparing Targeted Protein Degradation Technologies
Feature | Molecular Glue Degraders (MGDs) | PROTACs |
---|---|---|
Molecular Weight | <500 Da | 700–1,200 Da |
Structure | Monovalent | Bivalent with linker |
Oral Bioavailability | High | Often limited |
Target Specificity | Induced neosubstrate recruitment | Engineered ternary complex |
Discovery Approach | Serendipitous or phenotypic screening | Rational design |
Example (Clinical Stage) | CC-885 (Phase I) | ARV-471 (Phase II) |
The UPS is a highly coordinated proteolytic pathway involving three key enzymes:
Ubiquitinated proteins are degraded by the 26S proteasome into small peptides, recycling ubiquitin for reuse. MGDs like AN5777 exploit this system by reprogramming E3 ligases to ubiquitinate non-native substrates. For instance, AN5777 binds CRBN, inducing a conformational change that recruits the oncoprotein GSPT1 for ubiquitination and degradation [1] [6].
GSPT1 (G1 to S Phase Transition 1) is a GTPase critical for translation termination. It facilitates ribosome recycling by recognizing the stop codon and promoting peptide chain release. Oncogenically, GSPT1 is overexpressed in acute myeloid leukemia (AML) and other cancers, where it drives proliferation by upregulating cyclins and suppressing apoptosis [3] [6]. Degradation of GSPT1 triggers:
Table 2: AN5777 Profile as a GSPT1 Degrader
Property | Value |
---|---|
Molecular Formula | C19H17N3O2 |
Molecular Weight | 319.36 g/mol |
Mechanism | CRBN-dependent GSPT1 degradation |
Antiproliferative Activity | IC50 = 2.64–4.49 µM (AML lines) |
Cellular Effects | G1 arrest, apoptosis induction |
Key Reference | Zhang et al. (2024), Eur J Med Chem |
GSPT1 lacks enzymatic activity or deep hydrophobic pockets, rendering it "undruggable" by conventional small-molecule inhibitors. Occupancy-driven pharmacology fails here because inhibiting protein-protein interactions (e.g., GSPT1-eRF1) requires disrupting large, flat interfaces. TPD overcomes this by degrading the entire protein, eliminating both enzymatic and scaffolding functions. AN5777 achieves this by coopting CRBN to tag GSPT1 as a neosubstrate, exemplifying a strategy applicable to other undruggable targets like transcription factors [4] [9].
Immunomodulatory drugs (IMiDs; e.g., pomalidomide) and cereblon E3 ligase modulators (CELMoDs; e.g., iberdomide) show efficacy in hematologic cancers but face limitations:
Table 3: Resistance Mechanisms to CRBN-Targeting Agents
Resistance Mechanism | Impact on IMiDs/CELMoDs | Potential Bypass by AN5777 |
---|---|---|
CRBN Truncation | Complete loss of function | Unlikely |
CRBN Missense Mutations | Agent-specific loss of degradation | Possible (structural novelty) |
CRBN Copy Loss | Reduced E3 ligase activity | No |
Proteasome Dysfunction | Impaired substrate degradation | No |
Glutarimide-based agents (e.g., CC-885) pioneered GSPT1 degradation but suffer from off-target effects and metabolic instability. AN5777 represents a scaffold-hopping breakthrough:
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